molecular formula C18H22N4 B6445587 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline CAS No. 2549020-58-6

4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline

Cat. No. B6445587
CAS RN: 2549020-58-6
M. Wt: 294.4 g/mol
InChI Key: INULJIOSKICYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline” is a complex organic molecule. It contains several structural features, including a quinazoline ring, an azetidine ring, and an octahydrocyclopenta[c]pyrrol ring .


Molecular Structure Analysis

The molecule contains a total of 42 atoms, including 24 Hydrogen atoms, 16 Carbon atoms, and 2 Nitrogen atoms . It also contains a total of 44 bonds, including 20 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .

Scientific Research Applications

Antibacterial and Antitubercular Activity

The synthesis and in vitro evaluation of novel oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties have revealed promising antibacterial and antitubercular properties . These compounds exhibit activity against Gram-positive bacteria and Mycobacterium tuberculosis . Notably, they share structural similarities with the clinically used antibiotic linezolid .

Retinol-Binding Protein 4 (RBP4) Antagonists

Researchers have explored the potential of bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo derivatives as RBP4 antagonists. These compounds could play a role in treating atrophic age-related macular degeneration and Stargardt disease . By impeding ocular uptake of serum all-trans retinol, they may offer therapeutic benefits.

Synthetic Methodology and Catalysis

The iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones from related precursors highlights the utility of this scaffold in synthetic chemistry . Such methodologies enable efficient access to diverse derivatives for further exploration.

Biomedical Imaging Agents

Given their unique structure, these compounds may find applications as imaging agents. Researchers could explore their use in positron emission tomography (PET) or magnetic resonance imaging (MRI) studies to visualize specific tissues or receptors.

properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-2-7-17-16(6-1)18(20-12-19-17)22-10-15(11-22)21-8-13-4-3-5-14(13)9-21/h1-2,6-7,12-15H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INULJIOSKICYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.